Cumyl-pipetinaca
Description
Cumyl-pipetinaca is a synthetic cannabinoid (SC) developed for research purposes. It belongs to the indazole-3-carboxamide class, characterized by a cumyl (1-methyl-1-phenylethyl) group attached to the nitrogen atom of the indazole core. This structural motif is critical for its interaction with cannabinoid receptors (CB1 and CB2). This compound is synthesized from Cumyl-INACA, a precursor used in the production of multiple SCs, including Cumyl-THPINACA and 5-fluoro-CUMYL-PINACA . As an analytical reference standard, it is employed in forensic and pharmacological studies to identify and quantify SCs in seized materials or biological samples.
Properties
Molecular Formula |
C24H30N4O |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(2-phenylpropan-2-yl)-1-(2-piperidin-1-ylethyl)indazole-3-carboxamide |
InChI |
InChI=1S/C24H30N4O/c1-24(2,19-11-5-3-6-12-19)25-23(29)22-20-13-7-8-14-21(20)28(26-22)18-17-27-15-9-4-10-16-27/h3,5-8,11-14H,4,9-10,15-18H2,1-2H3,(H,25,29) |
InChI Key |
MTMVUBQQIGZSQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CCN4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of CUMYL-PIPETINACA (hydrochloride) involves several steps:
Formation of the indazole core: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the piperidine moiety: This involves the reaction of the indazole core with piperidine derivatives.
Formation of the carboxamide linkage: This step involves the reaction of the intermediate with isocyanates or similar reagents to form the carboxamide group.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for this compound (hydrochloride) would involve scaling up these reactions under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
CUMYL-PIPETINACA (hydrochloride) undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and indazole moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CUMYL-PIPETINACA (hydrochloride) is used extensively in scientific research, particularly in the following areas:
Forensic Chemistry: It is used as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples.
Pharmacological Studies: Researchers use this compound to study the pharmacological effects of synthetic cannabinoids on various biological systems.
Toxicology: It is used to investigate the toxicological profiles of synthetic cannabinoids and their metabolites.
Analytical Chemistry: The compound is used in the development and validation of analytical methods for the detection of synthetic cannabinoids.
Mechanism of Action
CUMYL-PIPETINACA (hydrochloride) exerts its effects by binding to cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other cellular responses. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Profiles
Key Findings:
Structural Variations: this compound and Cumyl-NBMINACA differ in their side chains: pipetinaca (piperidine derivative) versus norbornylmethyl (bicyclic hydrocarbon). The norbornyl group in Cumyl-NBMINACA enhances metabolic stability, prolonging its half-life . Fluorinated analogs like 4-fluoro-CUMYL-5-fluoro-PINACA exhibit increased receptor binding due to fluorine’s electronegativity, which improves CB1 affinity .
Pharmacological Effects :
- Cumyl-NBMINACA demonstrates higher potency than this compound, likely due to its rigid bicyclic side chain optimizing receptor interactions .
- Fluorinated SCs show greater blood-brain barrier penetration, leading to faster onset of effects .
Analytical Differentiation :
- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential to distinguish these compounds. For example, Cumyl-NBMINACA’s unique molecular ion (m/z 387.5) and fragmentation patterns differentiate it from this compound .
- Fluorinated SCs require specialized spectral analysis (e.g., IR) to identify positional isomerism .
Table 2: Regulatory Status (2025)
| Compound | Legal Status (EU) | Primary Risks |
|---|---|---|
| This compound | Controlled (Schedule II) | Neurotoxicity, cardiovascular effects |
| Cumyl-NBMINACA | Banned (Schedule I) | Severe psychosis, overdose fatalities |
| 4-fluoro-CUMYL-5-fluoro-PINACA | Under review | Unregulated in some regions; high toxicity |
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